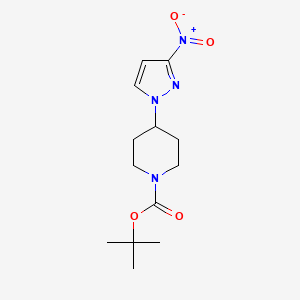

tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-nitropyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-7-4-10(5-8-15)16-9-6-11(14-16)17(19)20/h6,9-10H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTHQEFQFSKJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

| Starting Material | Quantity (mmol) | Molecular Weight (g/mol) | Source/Notes |

|---|---|---|---|

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | 44.21 | ~177.24 | Boc-protected piperidine with free hydroxyl |

| 3-Nitro-1H-pyrazole | 44.21 | 109.06 | Nitro-substituted pyrazole |

| Triphenylphosphine (TPP) | 65.99 | 262.29 | Mitsunobu reagent |

| Diethyl azodicarboxylate (DEAD) | 65.97 | 174.16 | Mitsunobu reagent |

| Tetrahydrofuran (THF) | 80 mL | Solvent | Anhydrous |

Reaction Conditions and Steps

Reaction Setup:

The tert-butyl 4-hydroxypiperidine-1-carboxylate and 3-nitro-1H-pyrazole are dissolved in anhydrous THF under stirring at room temperature.Addition of Mitsunobu Reagents:

Triphenylphosphine (TPP) is added to the stirred solution, followed by the dropwise addition of diethyl azodicarboxylate (DEAD) at room temperature. This initiates the Mitsunobu reaction, facilitating the nucleophilic substitution of the hydroxyl group by the pyrazolyl nitrogen.Reaction Time:

The mixture is stirred continuously for 12 hours at ambient temperature to ensure complete conversion.Monitoring:

The progress is monitored by Thin Layer Chromatography (TLC) using 50% ethyl acetate in n-hexane as the mobile phase, with the product showing an Rf value of approximately 0.4.Workup:

Upon completion, the reaction is quenched with water (50 mL) and extracted with ethyl acetate (2 × 50 mL).Purification:

The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.Isolation:

The crude product is purified by silica gel column chromatography using a gradient elution from 0 to 30% ethyl acetate in n-hexane.

Yield and Physical State

- Yield: Approximately 23% of the pure product as a colorless oil.

- Physical State: Colorless oil.

Reaction Summary Table

| Step | Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Coupling Reaction | tert-butyl 4-hydroxypiperidine-1-carboxylate, 3-nitro-1H-pyrazole, TPP, DEAD in THF, RT, 12 h | Mitsunobu substitution of hydroxyl by pyrazolyl | Formation of target compound |

| Workup | Water quench, extraction with ethyl acetate | Remove impurities and by-products | Organic layer isolated |

| Purification | Silica gel chromatography (0-30% EtOAc in hexane) | Purify product | Pure tert-butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate |

| Yield | 23% | Moderate yield | Product as colorless oil |

Analytical and Monitoring Techniques

Thin Layer Chromatography (TLC):

Used to monitor reaction progress with a solvent system of 50% ethyl acetate in n-hexane. The product shows an Rf ~0.4.Drying Agent:

Anhydrous sodium sulfate is used to remove residual water from organic extracts.Column Chromatography:

Silica gel with gradient elution ensures isolation of the pure compound.

Additional Notes on Preparation

- The Mitsunobu reaction is sensitive to moisture and oxygen; therefore, anhydrous conditions and inert atmosphere are recommended.

- The reaction temperature is maintained at room temperature to avoid decomposition of reagents.

- The relatively low yield (23%) suggests potential optimization areas such as reagent stoichiometry, reaction time, and purification efficiency.

- The Boc protecting group on the piperidine nitrogen remains intact throughout the reaction, preserving the compound’s stability for further synthetic transformations.

Chemical Reactions Analysis

tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the nitro-pyrazole or piperidine moieties .

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Properties

TBPP has been investigated for its anti-inflammatory effects. The presence of the nitro group is believed to enhance its reactivity, potentially leading to interactions with inflammatory pathways. Preliminary studies suggest that TBPP may inhibit pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent.

CNS Disorders

Research indicates that TBPP may interact with neurotransmitter receptors, particularly those related to anxiety and depression. Its binding affinity to these receptors suggests a potential role in treating central nervous system disorders. Further investigations into its pharmacokinetics and pharmacodynamics are necessary to fully elucidate these interactions .

Case Study 1: Anti-inflammatory Activity

A study conducted on TBPP demonstrated its ability to reduce inflammation in animal models by inhibiting specific inflammatory pathways. The results indicated a significant decrease in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: CNS Interaction Studies

In vitro studies have shown that TBPP interacts with serotonin receptors, indicating a possible mechanism for its anxiolytic effects. Further research is warranted to explore its efficacy in clinical settings for anxiety and depression management.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The nitro-pyrazole moiety is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of piperidine-carboxylate derivatives with heterocyclic substituents. Below is a comparative analysis of its key structural and functional differences with similar compounds:

Table 1: Structural Comparison

Research Findings and Industrial Relevance

Biological Activity

tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate (TBPP) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₃H₂₀N₄O₄ and a molecular weight of approximately 296.32 g/mol, TBPP features a piperidine ring connected to a pyrazole moiety, which is further substituted with a nitro group. This article reviews the biological activities associated with TBPP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of TBPP can be represented as follows:

Chemical Structure of TBPP .

Pharmacological Properties

- Anti-inflammatory Effects : Preliminary studies suggest that TBPP exhibits significant anti-inflammatory properties. The presence of the nitro group enhances its reactivity, potentially allowing it to interact with inflammatory pathways effectively.

- Central Nervous System (CNS) Targeting : TBPP has been investigated for its potential role in treating CNS disorders. Its ability to influence neurotransmitter receptors may provide therapeutic avenues for anxiety and depression.

- Enzymatic Inhibition : TBPP has shown promise as a candidate for inhibiting specific enzymes linked to various diseases. Research indicates that it may act on pathways involved in neurodegenerative conditions, although detailed mechanisms remain to be fully elucidated .

The biological activity of TBPP is believed to stem from its interaction with various biological targets:

- Receptor Binding : Initial binding affinity studies indicate that TBPP may interact with neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.

- Antioxidant Activity : In addition to its anti-inflammatory effects, TBPP has been linked to antioxidant properties, which could contribute to its neuroprotective effects .

Study 1: Anti-inflammatory Activity

Study 2: Neuropharmacological Assessment

In another study focusing on the neuropharmacological aspects of TBPP, researchers assessed its effects on anxiety-like behaviors in animal models. The findings demonstrated that administration of TBPP resulted in reduced anxiety behaviors, indicating its potential utility in treating anxiety disorders.

Data Table: Biological Activities of TBPP

Q & A

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | POCl₃, DMF | 0–5°C | 2 h | 75% |

| 2 | K₂CO₃, DMF | 60°C | 12 h | 65% |

| 3 | Boc₂O, DMAP, CH₂Cl₂ | RT | 6 h | 85% |

Advanced: How can reaction yields be optimized for the nitro-pyrazole coupling step?

Methodological Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or CuI for cross-coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). DMF often enhances solubility of nitro intermediates .

- Temperature Control : Gradual heating (e.g., 60°C → 80°C) minimizes side reactions like nitro group reduction.

- Purification : Use silica gel chromatography (hexane:EtOAc gradient) or recrystallization from ethanol .

Advanced: How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- X-ray Crystallography : Confirm molecular geometry using single-crystal diffraction (e.g., triclinic P1 system, α/β/γ angles ~80–90°) .

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* basis set) to identify conformational discrepancies .

- Dynamic NMR : Assess temperature-dependent NMR spectra to detect rotameric equilibria in the piperidine ring .

Q. Example Crystallographic Data (Analogous Compound) :

| Parameter | Value | Source Compound |

|---|---|---|

| Crystal System | Triclinic | |

| Space Group | P1 | |

| Unit Cell (Å) | a=6.06, b=12.00, c=16.26 | |

| Angle (°) | α=88.85, β=81.21, γ=87.64 |

Basic: What analytical methods are recommended for purity characterization?

Methodological Answer:

- HPLC-MS : Use C18 columns (ACN/H₂O + 0.1% formic acid) to detect impurities (<1% area) .

- Melting Point : Determine via capillary method (compare with literature; deviations >2°C indicate impurities) .

- Elemental Analysis : Confirm C, H, N content (±0.4% theoretical) .

Advanced: How can stability issues (e.g., Boc group cleavage) be mitigated during storage?

Methodological Answer:

- pH Control : Store under inert conditions (argon) with desiccants to prevent acid-/base-induced deprotection .

- Temperature : Long-term storage at –20°C reduces thermal degradation .

- Compatibility Testing : Avoid polypropylene containers; use glass or fluoropolymer-lined vials .

Basic: What are the proper waste disposal protocols for this compound?

Methodological Answer:

- Segregation : Separate nitro-containing waste from halogenated/organic solvents .

- Neutralization : Treat with reducing agents (e.g., Fe/NH₄Cl) to degrade nitro groups before disposal .

- Documentation : Label waste with CAS number and hand to licensed hazardous waste contractors .

Advanced: How to troubleshoot decomposition during the Boc protection step?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.